U-46619

Vue d'ensemble

Description

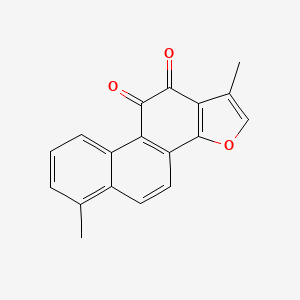

U-46619 est un analogue synthétique stable de l'endoperoxyde prostaglandine PGH2. Il a été préparé pour la première fois en 1975 et agit comme un agoniste du récepteur de la thromboxane A2 . Ce composé est connu pour sa capacité à stimuler les réponses médiées par le récepteur de la thromboxane A2, notamment la modification de la forme des plaquettes et l'agrégation, ainsi que la contraction des muscles lisses .

Applications De Recherche Scientifique

U-46619 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the synthesis and reactivity of prostaglandin analogs.

Mécanisme D'action

Target of Action

U-46619, also known as 9,11-Methanoepoxy PGH2, is a stable synthetic analog of the endoperoxide prostaglandin PGH2 . It acts as a potent thromboxane A2 (TP) receptor agonist . The TP receptor is a G-protein-coupled receptor that mediates the actions of thromboxane A2, a potent vasoconstrictor and platelet aggregator .

Mode of Action

This compound potently stimulates TP receptor-mediated responses in various in vitro preparations . It exhibits many properties similar to thromboxane A2, including shape change and aggregation of platelets . It also activates p38 MAPK .

Biochemical Pathways

This compound is involved in the thromboxane A2 pathway, which plays a crucial role in cardiovascular physiology, particularly in platelet aggregation and vasoconstriction . It also activates the p38 MAPK and ERK1/2 signaling pathways .

Pharmacokinetics

It is known that a significant proportion of the normal population is nonsensitive to this compound .

Result of Action

This compound induces platelet shape change and aggregation . It also shows vasoconstrictive effects in vivo . In addition, this compound has been shown to induce emesis via an extra-abdominal mechanism, probably within the brain .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, in a model of acute pulmonary hypertension in pigs, high doses of this compound led to vascular collapse and cardiac function inhibition . The dosage of this compound was chosen based on experience to achieve the target level of pulmonary hypertension without causing systemic hemodynamic disorder .

Méthodes De Préparation

La synthèse de l'U-46619 implique la préparation d'analogues d'endoperoxyde de prostaglandine. La voie de synthèse comprend généralement la formation d'une structure bicyclique avec une chaîne latérale d'acide hepténoïque . Les conditions réactionnelles impliquent souvent l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir la stéréochimie et les groupes fonctionnels souhaités . Les méthodes de production industrielle de l'this compound ne sont pas largement documentées, mais le composé est généralement synthétisé dans des laboratoires de recherche à des fins expérimentales.

Analyse Des Réactions Chimiques

L'U-46619 subit divers types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé pour former différents produits, selon les réactifs et les conditions utilisés.

Réduction : Le composé peut être réduit pour produire différents analogues ayant des activités biologiques variables.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions sont généralement des analogues de l'this compound ayant des activités biologiques modifiées.

Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier la synthèse et la réactivité des analogues de prostaglandines.

Mécanisme d'action

L'this compound exerce ses effets en agissant comme un puissant mimétique de la thromboxane A2. Il se lie aux récepteurs de la thromboxane A2, ce qui entraîne l'activation de diverses voies de signalisation . Cette activation entraîne la modification de la forme des plaquettes, l'agrégation et la contraction des muscles lisses . Les cibles moléculaires impliquées comprennent les récepteurs de la thromboxane A2 et les molécules de signalisation associées telles que la p38 MAPK .

Comparaison Avec Des Composés Similaires

L'U-46619 est comparé à d'autres composés similaires, tels que la prostaglandine H2 et la thromboxane A2 . Bien que tous ces composés agissent sur les récepteurs de la thromboxane A2, l'this compound est unique en raison de sa stabilité et de sa puissante activité agoniste . D'autres composés similaires comprennent :

Prostaglandine H2 : Un endoperoxyde naturel qui agit également sur les récepteurs de la thromboxane A2 mais qui est moins stable que l'this compound.

Thromboxane A2 : Un composé naturel ayant des activités biologiques similaires mais qui est rapidement métabolisé dans l'organisme.

La stabilité et la puissante activité de l'this compound en font un outil précieux dans la recherche scientifique et les études pharmacologiques.

Propriétés

IUPAC Name |

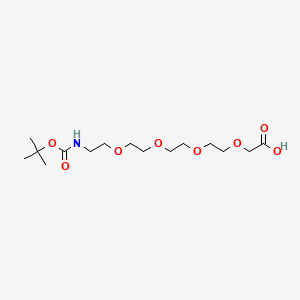

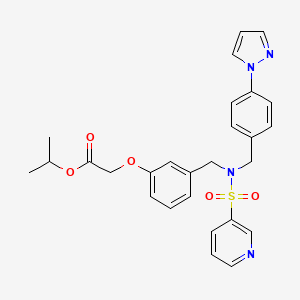

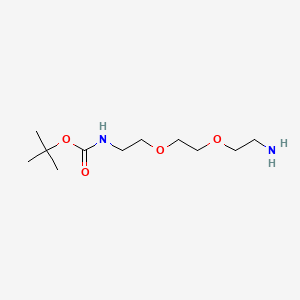

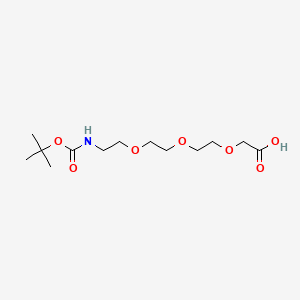

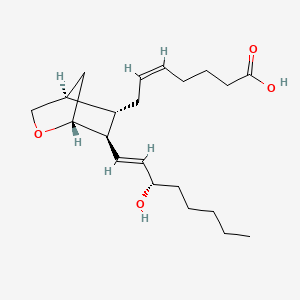

(Z)-7-[(1R,4S,5S,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O4/c1-2-3-6-9-17(22)12-13-19-18(16-14-20(19)25-15-16)10-7-4-5-8-11-21(23)24/h4,7,12-13,16-20,22H,2-3,5-6,8-11,14-15H2,1H3,(H,23,24)/b7-4-,13-12+/t16-,17+,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQANGKSBLPMBTJ-BRSNVKEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CC=CCCCC(=O)O)CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028475 | |

| Record name | 9,11-Methanoepoxy PGH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56985-40-1 | |

| Record name | U 46619 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56985-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,11-Methanoepoxy PGH2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056985401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,11-Methanoepoxy PGH2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,11-Dideoxy-11α,9α-epoxymethanoprostaglandin F2α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: U46619 is a potent and selective agonist of the thromboxane A2 (TXA2) receptor (TP). [, , ] It mimics the actions of TXA2, a potent vasoconstrictor and platelet aggregator. [, , ] Upon binding to the TP receptor, U46619 activates downstream signaling pathways, primarily through the Gq and G11 family of G proteins. [] This leads to increased phosphoinositide turnover, mobilization of intracellular calcium ([Ca2+]i), and activation of protein kinase C. [, ] These events ultimately result in vasoconstriction, platelet aggregation, and other cellular responses. [, ]

ANone:

A: Yes, U46619 exhibits species and tissue-dependent variations in its potency. For example, it is a more potent platelet aggregator in rats than in humans. [] Additionally, the contractile response to U46619 can differ significantly between various vascular beds, such as pulmonary and mesenteric arteries. [, ]

A: U46619 has been shown to induce hypertrophy in VSMCs by stimulating protein synthesis. [] This effect is mediated by protein kinase C-dependent increases in transforming growth factor-beta (TGF-beta) and basic fibroblast growth factor (bFGF). [] Both TGF-beta and bFGF interact to elicit an optimal hypertrophic response to U46619. []

A: Research indicates U46619 can differentially affect renal blood flow, causing vasoconstriction in the renal cortex and vasodilation in the medulla. [] This response appears to involve the activation of both endothelin ET(A) and ET(B) receptors. []

A: Yes, inhaled U46619 can cause bronchoconstriction in asthmatic individuals. [] This effect is primarily mediated by acetylcholine release from cholinergic nerves in the airways. [] Pretreatment with the cholinergic antagonist ipratropium bromide significantly reduces airway responsiveness to inhaled U46619, supporting this mechanism. []

A: Studies suggest that 20-HETE, a cytochrome P450-derived vasoconstrictor, contributes to the vascular effects of U46619. [] Inhibition of 20-HETE synthesis or antagonism of its action can attenuate the vasoconstrictor response to U46619, particularly when renal perfusion pressure is elevated. []

A: Yes, U46619 demonstrates variability in its contractile effects depending on the blood vessel type. In newborn piglets, pulmonary veins exhibit more vigorous constriction to U46619 than pulmonary arteries. [] In contrast, pulmonary resistance vessels display high sensitivity to U46619, exceeding the response of both arteries and veins. []

A: Interestingly, chronic antigen challenge in sensitized guinea pigs can transform the bronchoconstrictor effect of inhaled U46619 into a bronchodilation. [] This altered response is observed when the airways are in a state of chronic inflammation. [] Further research is needed to fully understand the underlying mechanisms driving this shift.

A: Yes, research suggests that oxidative stress can modulate the vasoconstrictor response to U46619. Studies in isolated rat hearts have shown that inducing oxidative stress reveals a potent vasoconstrictor effect of 8-epi prostaglandin F2α (8-epi PGF2α), an isoprostane that also interacts with the TP receptor. [] This suggests that oxidative stress may increase the sensitivity of the TP receptor to agonists like U46619 and 8-epi PGF2α. []

A: While U46619 is recognized as a selective TP receptor agonist, some studies indicate it might have additional targets or pathways influencing its actions. For example, in canine lingual arteries, a sustained contraction following U46619 washout was observed that appeared to be independent of extracellular calcium and protein kinase C, suggesting a unique mechanism distinct from typical TP receptor-mediated responses. []

A: Research suggests that U46619 can directly influence cardiac function. Studies in guinea pig left atrium revealed a positive inotropic effect of U46619, attributed to activation of specific thromboxane receptors and associated with increased phosphoinositide turnover. [] This direct cardiac effect contrasts with the previously recognized decrease in myocardial contractility observed in coronary-perfused preparations, which is primarily attributed to U46619-induced vasoconstriction. []

A: Research suggests a complex interplay of signaling pathways in U46619-induced platelet aggregation. While U46619 can trigger intracellular calcium mobilization and shape change independently, its ability to inhibit adenylyl cyclase and induce full platelet aggregation seems to require the secretion of other agonists that activate Gi-coupled receptors, such as the P2Y12 receptor. [] This indicates a synergistic interaction between different signaling pathways in mediating the full aggregatory response to U46619.

A: Studies show that U46619 can modulate norepinephrine release in the brain, specifically in the hippocampus. In vitro experiments demonstrated that U46619 inhibits the release of endogenous norepinephrine from rat hippocampal slices, likely by activating thromboxane receptors and indirectly influencing neuronal pathways that regulate norepinephrine release. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.